6-(Pyrrolidin-1-yl)pyrimidin-4-amine
Overview
Description
“6-(Pyrrolidin-1-yl)pyrimidin-4-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-1-yl pyrimidines involves various methods. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . Another method involves the synthesis of 2-(pyrrolidin-1-yl)pyrimidine trifluoroacetates .Molecular Structure Analysis
The molecular structure of “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” is characterized by the presence of a pyrrolidine ring and a pyrimidine ring . The four carbon atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites .Chemical Reactions Analysis
The chemical reactions involving “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” are diverse. For instance, it can react with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one to form 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Pyrrolidin-1-yl)pyrimidin-4-amine” include a molecular weight of 233.31 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 58.3 Ų .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has led to the development of methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which are useful in various chemical processes. This includes the reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid, showcasing the adaptability of this compound in organic synthesis (Smolobochkin et al., 2019).
- Characterization of Derivatives : A study on the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine explored the potential of this compound in forming various chemical structures. This signifies the compound's role in developing new molecular architectures (Kuznetsov & Chapyshev, 2007).
Biological Activity and Medicinal Chemistry
- Plant Growth Stimulation : A study found that derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl, including those containing 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring, exhibited a pronounced plant growth stimulating effect, indicating its potential in agricultural applications (Pivazyan et al., 2019).
- Therapeutic Research : N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as a potent cholinesterase inhibitor, indicating its potential in treating neurodegenerative diseases like Alzheimer's (Mohamed et al., 2011).
- Discovery of Selective Inhibitors : The (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, a JAK1-selective inhibitor, was developed from 3(R)-aminopyrrolidine derivatives for potential treatment of rheumatoid arthritis (Chough et al., 2018).
Material Science and Catalysis
- Oxidation Catalysis : A study on the oxidative transformation of cyclic amines to lactams using CeO2-supported gold nanoparticles demonstrated the potential of pyrrolidine derivatives in catalyzing significant chemical transformations, which are important in material science and industrial chemistry (Dairo et al., 2016).
Future Directions
properties
IUPAC Name |
6-pyrrolidin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCHPUSMVJWOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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